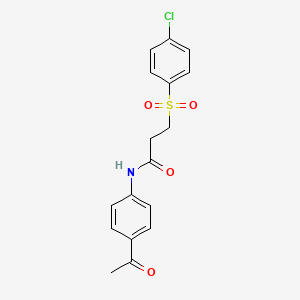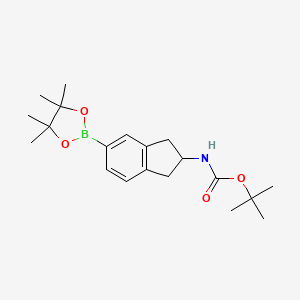
2-(2-Chloro-3,6-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chloro-3,6-difluorophenyl)acetamide” is a chemical compound with the CAS Number: 19064-26-7 and a molecular weight of 205.59 . It has a linear formula of C8H6ClF2NO .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-3,6-difluorophenyl)acetamide” is represented by the linear formula C8H6ClF2NO . This indicates that the compound contains eight carbon atoms, six hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
“2-(2-Chloro-3,6-difluorophenyl)acetamide” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Studies have explored the synthesis and characterization of bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-(2-Chloro-3,6-difluorophenyl)acetamide. These compounds have been analyzed for their vibrational spectra, electronic properties, and nonlinear optical (NLO) activity. One such study found that these compounds exhibit good light harvesting efficiency (LHE) and are promising for use as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
X-Ray Crystallography and Theoretical Investigation
Another area of research involves the synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide through X-ray crystallography and elemental analysis. This compound demonstrated interesting intramolecular hydrogen bonding and solvatochromic effects, indicating its potential in studying molecular interactions and optical properties (Jansukra et al., 2021).
Molecular Docking and Ligand Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of certain acetamide analogs with biological targets, such as Cyclooxygenase 1 (COX1). These studies help in assessing the biological activity and therapeutic potential of these compounds, providing insights into their mechanism of action at the molecular level (Mary et al., 2020).
Quantum Chemical Calculations
Research has also delved into the quantum chemical calculations of conformation, vibrational spectroscopic, electronic, and thermodynamic properties of chlorophenyl acetamide derivatives. Such studies are crucial for understanding the molecular structure, stability, and reactivity of these compounds, which can be applied in designing materials with specific properties (Choudhary et al., 2014).
Safety and Hazards
The safety information available indicates that “2-(2-Chloro-3,6-difluorophenyl)acetamide” is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard codes associated with it are H302, H312, and H332, which indicate potential harm if swallowed, in contact with skin, or if inhaled .
Future Directions
While specific future directions for “2-(2-Chloro-3,6-difluorophenyl)acetamide” are not mentioned in the sources I found, the field of medicinal chemistry continues to evolve with the aim of designing and developing new pharmaceutical compounds . This often involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Chloro-3,6-difluorophenyl)acetamide are currently unknown
Mode of Action
Like other acetamides, it may interact with its targets by forming hydrogen bonds, which can lead to changes in the target’s function .
Result of Action
The molecular and cellular effects of 2-(2-Chloro-3,6-difluorophenyl)acetamide ’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-3,6-difluorophenyl)acetamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVLLFVIITWVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3,6-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)



![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)
![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)

![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)


